molecular formula C14H28Cl2N2 B15233073 N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine

Cat. No.: B15233073
M. Wt: 295.3 g/mol
InChI Key: CHSYDCOVDQEXNR-PYJAIKIJSA-N
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Description

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon structure known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine typically involves the functionalization of adamantane derivatives. One common method is the reductive amination of adamantyl ketones with dimethylamine. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine exerts its effects involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine is unique due to its specific functional groups and the presence of the dimethylamine moiety, which can influence its reactivity and biological activity. Its structural rigidity and stability make it a valuable compound for various applications.

Properties

Molecular Formula

C14H28Cl2N2

Molecular Weight

295.3 g/mol

IUPAC Name

(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1

InChI Key

CHSYDCOVDQEXNR-PYJAIKIJSA-N

Isomeric SMILES

CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl

Canonical SMILES

CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl

Origin of Product

United States

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